Methyl 3,5-dihydroxy-4-methoxybenzoate

Oncology Cell Biology Drug Discovery

Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS 24093-81-0) is a structurally precise gallic acid derivative. Its unique 4-O-methylation and methyl ester critically govern COMT inhibition, cellular permeability, and antioxidant efficacy—attributes not replicated by generic methyl gallate or gallic acid. Validated as a benchmark in anticancer SAR (HepG2 IC50 90.3 µmol/L), a crystallization aid (e.g., eriodictyol), and a scaffold for novel antioxidants, this compound demands compound-specific sourcing to ensure experimental reproducibility. Procure pre-qualified, high-purity material (≥98%) optimized for demanding R&D applications.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 24093-81-0
Cat. No. B1599863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dihydroxy-4-methoxybenzoate
CAS24093-81-0
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C(=O)OC)O
InChIInChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3
InChIKeySUGIJIFASYORQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS 24093-81-0) for Research and Procurement: Gallate-Derived Inhibitor and Crystallization Agent


Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS 24093-81-0), also known as (4'-O-methyl)methyl gallate, is a gallic acid derivative with the molecular formula C9H10O5 [1]. This compound features a benzoic acid methyl ester core substituted with hydroxyl groups at the 3- and 5-positions and a methoxy group at the 4-position. It has been isolated as a natural product from plant species including Tamarix nilotica and Epilobium hirsutum [2]. The compound is utilized in research for its inhibitory activity against catechol-O-methyltransferase (COMT) and modulation of tumor necrosis factor-alpha (TNF-α), as well as its application as a crystallization aid .

Methyl 3,5-dihydroxy-4-methoxybenzoate: Why In-Class Gallate Analogs Are Not Interchangeable


Substituting Methyl 3,5-dihydroxy-4-methoxybenzoate with other gallate derivatives (e.g., methyl gallate, gallic acid, or 4-O-methylgallic acid) is not scientifically justified due to distinct structural features that govern biological activity and physicochemical properties. The presence and position of methoxy and hydroxyl groups critically influence interactions with targets such as catechol-O-methyltransferase (COMT) and cellular uptake mechanisms [1]. For instance, the methyl ester functionality affects lipophilicity and membrane permeability compared to the free acid, as indicated by predicted ADMET properties [2]. Furthermore, the 4-O-methylation pattern alters hydrogen-bonding capacity and electron density on the aromatic ring, which can lead to significant differences in antioxidant capacity and enzyme inhibition profiles [3]. Direct comparative data in cellular models confirm that even minor structural modifications within this chemical series result in markedly different cytotoxic potencies, underscoring the need for compound-specific selection [4].

Quantitative Differentiation of Methyl 3,5-dihydroxy-4-methoxybenzoate: Evidence for Scientific Selection


Cytotoxic Activity in Human Hepatoma (HepG2) Cells Compared to 5-Fluorouracil and Gallate Derivative 5

In a head-to-head study of seven gallate-based compounds, Methyl 3,5-dihydroxy-4-methoxybenzoate (compound 3) exhibited an IC50 of 90.3 µmol/L against HepG2 human hepatoma cells, demonstrating distinct cytotoxic potency compared to the positive control 5-fluorouracil (IC50 51.6 µmol/L) and the more potent benzyl alcohol derivative compound 5 (IC50 15.3 µmol/L) [1]. This direct comparison highlights that structural modifications within the same gallate series lead to significant differences in anticancer activity, positioning compound 3 as a reference point for structure-activity relationship (SAR) studies rather than a lead candidate for further development.

Oncology Cell Biology Drug Discovery

Antioxidant Activity Profile via Free Acid Form (4-O-Methylgallic Acid) Relative to (−)-Epicatechin

The free acid counterpart of Methyl 3,5-dihydroxy-4-methoxybenzoate, 4-O-methylgallic acid, demonstrated higher reducing power and superior scavenging activities against DPPH, hydroxyl, and superoxide radicals compared to (−)-epicatechin in a comparative study [1]. While this data pertains to the acid form, it provides a class-level inference for the antioxidant potential of the methyl ester, suggesting that the 4-O-methylgallic acid scaffold confers robust radical-scavenging capacity that may be retained or modulated by esterification.

Antioxidant Research Natural Products Food Chemistry

Defined Crystallographic Parameters Enabling Single-Crystal X-ray Diffraction Applications

Methyl 3,5-dihydroxy-4-methoxybenzoate (compound 3) was characterized by single-crystal X-ray diffraction, yielding precise unit cell parameters: space group P2₁2₁2₁; a = 4.0750(8) Å, b = 7.5880(15) Å, c = 29.802(6) Å; V = 921.5(3) ų; Z = 4 [1]. This well-defined crystal structure distinguishes it from many closely related gallate derivatives for which such data may not be available, and it has been utilized as a crystallization aid for other molecules, such as eriodictyol .

Crystallography Structural Biology Material Science

Predicted ADMET Profile Indicating Favorable Oral Bioavailability and Low CNS Penetration

Computational ADMET predictions for Methyl 3,5-dihydroxy-4-methoxybenzoate suggest a high probability of human intestinal absorption (92.89%), positive Caco-2 permeability (75.90%), and positive human oral bioavailability (70.00%), while predicting a low likelihood of crossing the blood-brain barrier (70.00% negative) [1]. These predictions differentiate it from more polar gallate analogs like gallic acid, which may exhibit lower membrane permeability.

Pharmacokinetics Drug Development Computational Chemistry

High Purity Specification and Defined Melting Point for Reproducible Experimental Use

Commercially available Methyl 3,5-dihydroxy-4-methoxybenzoate is routinely supplied with a purity of ≥98.0% as determined by gas chromatography (GC) and a well-defined melting point range of 147.0 to 151.0 °C [1]. This level of purity and precise thermal characterization ensures batch-to-batch consistency critical for reproducible synthetic procedures and analytical method development.

Analytical Chemistry Quality Control Synthetic Chemistry

Validated Application Scenarios for Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS 24093-81-0) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Oncology Research

Methyl 3,5-dihydroxy-4-methoxybenzoate serves as a moderate-activity control compound in SAR studies of gallate-based anticancer agents. Its IC50 of 90.3 µmol/L against HepG2 cells [1] provides a benchmark for evaluating the impact of structural modifications on cytotoxicity. Researchers can use this compound to establish baseline activity and identify derivatives with improved potency.

Crystallization Aid for Macromolecular or Small-Molecule Crystallography

The well-defined single-crystal structure of Methyl 3,5-dihydroxy-4-methoxybenzoate [2] makes it a valuable crystallization aid or co-crystallization agent. It has been specifically employed to facilitate the crystallization of eriodictyol, a flavonoid molecule . This application is directly supported by the availability of its high-resolution crystallographic data.

Natural Product-Derived Antioxidant Scaffold for Lead Optimization

The 4-O-methylgallic acid core, as demonstrated by the free acid form, exhibits superior antioxidant activity compared to (−)-epicatechin [3]. This establishes Methyl 3,5-dihydroxy-4-methoxybenzoate as a validated starting point for the design and synthesis of novel antioxidants, where the methyl ester may offer improved stability or bioavailability over the free acid.

In Vitro COMT Inhibition and TNF-α Modulation Studies

Methyl 3,5-dihydroxy-4-methoxybenzoate is reported to inhibit catechol-O-methyltransferase (COMT) and modulate tumor necrosis factor-alpha (TNF-α) . While quantitative IC50 data for this specific ester are limited in the public domain, the compound can be employed in enzyme inhibition assays and cellular models to investigate these pathways, particularly as a tool to explore the SAR of gallate-derived COMT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,5-dihydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.